![molecular formula C7H13ClN4O B3009588 5-(Azetidin-3-yl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride CAS No. 2413886-27-6](/img/structure/B3009588.png)
5-(Azetidin-3-yl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride
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Overview
Description
Azetidine is a basic heterocyclic organic compound with the molecular formula C3H7N. It is a saturated four-membered ring with a nitrogen atom . Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . The term “N,N-dimethyl” suggests that two methyl groups are attached to a nitrogen atom in the compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Without more specific information, it’s difficult to predict the exact reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. These could include properties like melting point, boiling point, solubility, and stability .Scientific Research Applications
Antimicrobial and Anticancer Applications
Compounds similar to 5-(Azetidin-3-yl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride have been extensively studied for their antimicrobial and anticancer properties. Research has shown that derivatives of 1,3,4-oxadiazole, which is structurally related, demonstrate significant antimicrobial and anticancer activities:
Antimicrobial Activity : Schiff base indole derivatives bearing 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties have been synthesized, showing excellent antibacterial and antifungal activities. One compound in particular, 4a, displayed high activity against Mycobacterium tuberculosis (Verma et al., 2019)【Verma et al., 2019】.
Anticancer Properties : Some derivatives have shown promise in anticancer applications. For instance, compounds 4e and 6e displayed remarkable cytotoxic activity against tumor cell lines (Verma et al., 2019)【Verma et al., 2019】. Additionally, the anti-proliferative activity of certain 1,3,4-oxadiazole N-Mannich bases was evaluated, revealing their potential against prostate cancer and other cancer cell lines (Al-Wahaibi et al., 2021)【Al-Wahaibi et al., 2021】.
Other Applications
Besides their antimicrobial and anticancer activities, these compounds have also been researched for other potential uses:
Antioxidant Activities : Schiff base indole derivatives with 1,3,4-oxadiazole showed strong antioxidant properties, particularly in ferrous ion reducing and metal chelating activities (Verma et al., 2019)【Verma et al., 2019】.
Potential in Pesticide Development : A study on pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety revealed excellent insecticidal and fungicidal activities, suggesting the potential use of related compounds in pesticide development (Liu et al., 2021)【Liu et al., 2021】.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(azetidin-3-yl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c1-11(2)7-9-6(12-10-7)5-3-8-4-5;/h5,8H,3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCYMLSRTCUHOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)C2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azetidin-3-yl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride |
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